Lysine clonixinate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

Analgesic Effects

Studies have investigated lysine clonixinate's pain-relieving properties in different scenarios.

- Migraine: Research suggests its efficacy in treating moderate-intensity migraines. A double-blind, placebo-controlled study demonstrated that lysine clonixinate was superior to placebo in reducing pain intensity and duration for moderate migraine attacks but not for severe ones [].

- Post-surgical Pain: Studies have compared lysine clonixinate to other pain medications following surgeries. One such study showed its effectiveness in managing pain after inguinal hernioplasty, with results comparable to paracetamol/codeine combination [].

- Other Pain Syndromes: Research also explores its use in managing pain associated with renal colic, toothaches, and musculoskeletal conditions [, ].

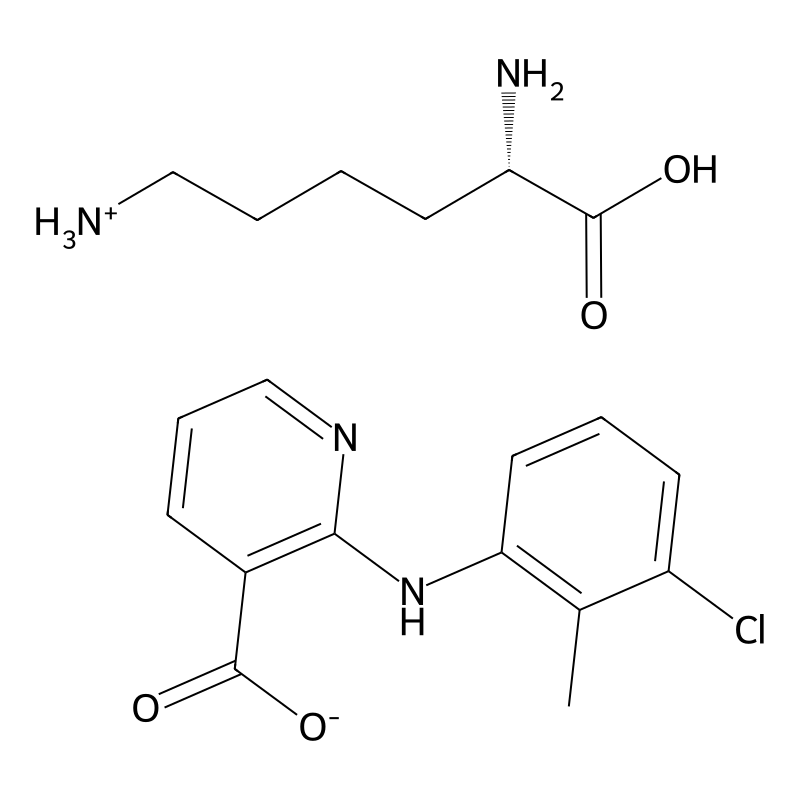

Lysine clonixinate, also known as clonixin lysine, is a non-steroidal anti-inflammatory drug that combines the properties of clonixin with lysine. Its chemical formula is , and it has a molecular weight of approximately 408.9 g/mol. This compound is primarily utilized for its analgesic and anti-inflammatory effects, making it effective in treating various pain conditions, including headaches and muscular pain .

Like other NSAIDs, LC's mechanism of action revolves around inhibiting the enzyme cyclooxygenase (COX). COX plays a crucial role in prostaglandin synthesis, which are signaling molecules involved in inflammation and pain perception []. By inhibiting COX, LC reduces prostaglandin production, leading to pain relief and decreased inflammation [].

The biological activity of lysine clonixinate is characterized by its role as an analgesic and anti-inflammatory agent. Clinical studies have shown that it effectively alleviates acute pain, including migraine attacks and other forms of muscular pain. Its mechanism involves the blockade of cyclooxygenase enzymes, leading to reduced inflammation and pain perception. Additionally, there are rare reports of hypersensitivity reactions associated with its use, although these are not common .

Lysine clonixinate can be synthesized through various methods that typically involve the reaction between clonixin and lysine. The synthesis may include the following general steps:

- Preparation of Clonixin: Clonixin is synthesized from appropriate precursors involving chlorination and amination reactions.

- Coupling Reaction: The active form of clonixin is then reacted with lysine in a controlled environment to form lysine clonixinate.

- Purification: The final product undergoes purification processes such as recrystallization or chromatography to achieve the desired purity level.

The exact conditions (temperature, solvent, catalysts) can vary based on the specific synthetic route chosen .

Lysine clonixinate is primarily used in clinical settings for:

- Pain Management: Effective in treating acute pain conditions such as migraines and muscular pain.

- Anti-inflammatory Treatment: Used for its anti-inflammatory properties in various medical conditions.

- Research: Investigated for its pharmacological properties and potential applications in other therapeutic areas.

Its administration can be oral or intravenous, depending on the severity of the condition being treated .

Interaction studies involving lysine clonixinate have focused on its potential cross-reactivity with other non-steroidal anti-inflammatory drugs, particularly those within the nicotinic acid family. While some studies suggest minimal cross-reactivity with similar compounds, allergic reactions have been documented in rare cases. Skin prick tests have been utilized to evaluate hypersensitivity responses, indicating an IgE-mediated mechanism in some patients .

Lysine clonixinate shares structural and functional similarities with several other non-steroidal anti-inflammatory drugs. Below is a comparison highlighting its uniqueness:

| Compound Name | Chemical Structure | Unique Features |

|---|---|---|

| Clonixin | 2-(2'-Methyl-3'-chloroanilino)nicotinic acid | Parent compound; less soluble than lysine clonixinate |

| Morniflumate | 2-(2'-Methyl-3'-chlorophenyl)nicotinic acid | Similar analgesic properties but different side effects |

| Isonixin | 2-(3-Chloro-2-methylphenyl)nicotinic acid | Different pharmacokinetics compared to lysine clonixinate |

| Niflumic Acid | 2-(3-Fluorophenyl)nicotinic acid | Exhibits more potent anti-inflammatory effects but higher toxicity risk |

Lysine clonixinate's unique combination of lysine enhances its solubility and bioavailability compared to its counterparts, making it particularly effective for certain patient populations .

The thermal properties of lysine clonixinate exhibit characteristic values that reflect its salt nature and molecular structure. The compound demonstrates a melting point of 208-214°C with decomposition [3] [4] [5]. This decomposition behavior is typical for organic salts containing amino acid components, where thermal degradation occurs before complete melting due to the presence of multiple functional groups capable of hydrogen bonding and ionic interactions.

The boiling point is reported as 410.2°C at 760 mmHg [3] [6] [7], indicating substantial thermal stability under standard atmospheric conditions. However, given the decomposition temperature observed during melting, this boiling point represents a theoretical value, as the compound would likely undergo significant degradation before reaching this temperature under normal heating conditions.

The flash point of 201.9°C [3] [6] [7] provides important safety information for handling and storage, indicating that the compound requires elevated temperatures to produce sufficient vapor for ignition. This relatively high flash point suggests good thermal stability during routine pharmaceutical processing operations.

Solubility Parameters

Aqueous Solubility Profile

Lysine clonixinate exhibits moderate aqueous solubility characteristics that are significantly influenced by environmental conditions. The compound is classified as slightly soluble in water [4] [5], with predicted water solubility of 0.0535 mg/mL [8] under standard conditions.

The aqueous solubility demonstrates pronounced pH dependence. Under acidic conditions (pH < 3), the compound shows reduced aqueous solubility [9] [10], likely due to protonation effects on the amino groups that alter the overall charge distribution and hydrogen bonding patterns. At neutral pH (6-8), the compound maintains moderate solubility [9], while under basic conditions (pH > 9), there is an observed increase in solubility [10]. This pH-dependent behavior reflects the amphoteric nature of the lysine component and the ionizable groups present in the clonixin moiety.

Detailed thermodynamic studies have been conducted in ethanol-water mixtures, revealing that maximum solubility occurs at 0.60 mass fraction of ethanol [11] [12]. These investigations, performed across the temperature range of 293.15 to 313.15 K, demonstrated that the compound exhibits good overall solubility in co-solvent systems, with the driving mechanism varying between entropy-driven processes in water-rich and ethanol-rich mixtures, and enthalpy-driven processes in medium composition mixtures [11] [12].

Organic Solvent Compatibility

The organic solvent compatibility profile of lysine clonixinate reveals selective solubility characteristics. The compound is very slightly soluble in methanol [4] [5], indicating limited interaction with lower alcohols under standard conditions. However, it demonstrates good solubility in dimethyl sulfoxide (DMSO) [13], which is consistent with DMSO's ability to solvate both polar and ionic compounds effectively.

The enhanced solubility in aqueous buffer systems (pH 3.3) has been documented for analytical applications [14], where the compound shows good solubility suitable for liquid chromatographic analysis. This behavior in buffered systems supports the pH-dependent solubility characteristics and provides practical information for formulation development.

Partition Coefficients and Lipophilicity

Lysine clonixinate exhibits significant lipophilic character as evidenced by multiple computational and experimental determinations. The calculated LogP value of 4.486 [3] [15] indicates substantial lipophilicity, while alternative computational methods yield a LogP of 3.42 (ChemAxon) [8], suggesting moderate to high lipophilic behavior depending on the calculation methodology employed.

The predicted LogS value of -3.7 (ALOGPS) [8] corresponds to the observed limited aqueous solubility and supports the lipophilic nature of the compound. The polar surface area of 151.56 Ų [3] provides insight into the compound's potential for membrane permeation, as this value falls within ranges associated with reasonable bioavailability for orally administered compounds.

These lipophilicity parameters indicate that lysine clonixinate possesses optimal partition coefficient values for oral absorption [16], balancing sufficient lipophilicity for membrane penetration with adequate aqueous solubility for dissolution processes. The compound's lipophilic nature is consistent with its pharmaceutical applications and supports its ability to cross biological membranes effectively.

pH-Dependent Behavior

The pH-dependent behavior of lysine clonixinate reflects the presence of multiple ionizable functional groups within its molecular structure. Preliminary studies indicate pH stability across the tested range [9], with the compound maintaining its integrity under both acidic and basic conditions without significant degradation.

The solubility enhancement observed under basic conditions [10] can be attributed to deprotonation of carboxylic acid groups and potential changes in the ionization state of amino groups, leading to altered intermolecular interactions and improved water solubility. Conversely, the reduced solubility under acidic conditions [9] [10] likely results from protonation effects that modify the overall charge distribution and hydrogen bonding capabilities.

Electrochemical studies of the clonixin component have revealed well-defined voltammetric responses in the pH range of 2-12 [17], with optimal analytical conditions identified at pH 1.8 for polarographic determinations. The calculated pKa value of 5.65 ± 0.02 for the clonixin component [17] provides fundamental information about the ionization behavior that influences the overall pH-dependent properties of the lysine clonixinate salt.

Spectroscopic Characteristics

Lysine clonixinate demonstrates characteristic spectroscopic properties that enable both structural identification and quantitative analysis. UV-visible spectroscopy reveals maximum absorption at 252 nm [14] [18], which serves as the primary wavelength for analytical determinations. This absorption maximum is attributed to the aromatic pyridine and chlorinated phenyl rings present in the clonixin component of the molecule.

High-performance liquid chromatography (HPLC) detection is typically performed at 245 nm [19] for the analysis of related substances and impurity profiling. This wavelength provides optimal sensitivity while maintaining selectivity for the compound and its potential degradation products.

Infrared spectroscopy reveals characteristic functional group absorptions consistent with the expected molecular structure. The presence of amino groups, carboxylic acid functionalities, aromatic C=C stretching, and C-Cl bonds can be identified through their characteristic absorption frequencies [20] [21]. The compound exhibits typical N-H stretching vibrations (3550-3060 cm⁻¹), C=O stretching for carboxylic acids (1730-1700 cm⁻¹), and aromatic C=C stretching (1600-1475 cm⁻¹) [20] [21].

Nuclear magnetic resonance (NMR) spectroscopy provides detailed structural information, with both ¹H and ¹³C NMR spectra available [2] for complete structural characterization. The spectroscopic data supports the 1:1 stoichiometric combination of clonixin and L-lysine components within the salt structure.

Crystalline Structure Analysis

The crystalline structure of lysine clonixinate reflects its organoammonium salt nature, with the compound existing as a solid crystalline material under standard conditions [4] [5]. The density of 1.386 g/cm³ [3] [6] [7] indicates a relatively compact crystal packing arrangement typical for pharmaceutical salts containing multiple hydrogen bonding sites.

The compound exhibits a white to off-white solid appearance [4] [5] [22], consistent with the absence of extended conjugated systems that would impart significant color. The crystalline form demonstrates stability under refrigerated storage conditions (2-8°C) [3] [4], indicating appropriate intermolecular interactions that maintain structural integrity.

While detailed single-crystal X-ray diffraction data for lysine clonixinate specifically were not identified in the available literature, studies of related clonixin structures provide insight into potential structural arrangements. Clonixin itself demonstrates polymorphic behavior [23], with different crystal forms exhibiting varying hydrogen bonding patterns between carboxylic acid and pyridine groups.

The exact mass of 408.156 Da [3] [5] corresponds precisely to the expected molecular composition, confirming the 1:1 stoichiometric combination of clonixin (262.69 Da) and L-lysine (146.19 Da) components. The molecular formula C₁₉H₂₅ClN₄O₄ [3] [4] [5] encompasses all atoms from both constituent molecules without the loss of any functional groups, consistent with a salt formation rather than a covalent derivative.

The crystalline structure likely involves extensive hydrogen bonding networks between the carboxylate groups of clonixin, the amino groups of lysine, and potentially coordinated water molecules. This hydrogen bonding contributes to the observed thermal stability and influences the dissolution characteristics in various solvent systems.

Purity

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

UNII

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral]

Pictograms

Irritant

Other CAS

Wikipedia

Dates

2: Orr SL, Aubé M, Becker WJ, Davenport WJ, Dilli E, Dodick D, Giammarco R, Gladstone J, Leroux E, Pim H, Dickinson G, Christie SN. Canadian Headache Society systematic review and recommendations on the treatment of migraine pain in emergency settings. Cephalalgia. 2015 Mar;35(3):271-84. doi: 10.1177/0333102414535997. Epub 2014 May 29. Review. PubMed PMID: 24875925.

3: Velásquez GC, Santa Cruz LA, Espinoza MA. Ketoprofen is more effective than diclofenac after oral surgery when used as a preemptive analgesic: a pilot study. J Oral Facial Pain Headache. 2014 Spring;28(2):153-8. doi: 10.11607/ofph.1200. PubMed PMID: 24822238.

4: Perez-Urizar J, Martínez-Rider R, Torres-Roque I, Garrocho-Rangel A, Pozos-Guillen A. Analgesic efficacy of lysine clonixinate plus tramadol versus tramadol in multiple doses following impacted third molar surgery. Int J Oral Maxillofac Surg. 2014 Mar;43(3):348-54. doi: 10.1016/j.ijom.2013.08.003. Epub 2013 Sep 14. PubMed PMID: 24042066.

5: Ortiz ME, Bühler MI, Zelarayán LI. Involvement of PLA2, COX and LOX in Rhinella arenarum oocyte maturation. Zygote. 2014 Nov;22(4):440-5. doi: 10.1017/S096719941200069X. Epub 2013 Feb 27. PubMed PMID: 23443017.

6: Marcelín-Jiménez G, Angeles AC, García A, Morales M, Rivera L, Martín-Del-Campo A. Bioequivalence of 250 mg lysine clonixinate tablets after a single oral dose in a healthy female Mexican population under fasting conditions. Int J Clin Pharmacol Ther. 2010 May;48(5):349-54. PubMed PMID: 20420792.

7: Noronha VR, Gurgel GD, Alves LC, Noman-Ferreira LC, Mendonça LL, Aguiar EG, Abdo EN. Analgesic efficacy of lysine clonixinate, paracetamol and dipyrone in lower third molar extraction: a randomized controlled trial. Med Oral Patol Oral Cir Bucal. 2009 Aug 1;14(8):e411-5. PubMed PMID: 19415056.

8: Krymchantowski AV, Carneiro H, Barbosa J, Jevoux C. Lysine clonixinate versus dipyrone (metamizole) for the acute treatment of severe migraine attacks: a single-blind, randomized study. Arq Neuropsiquiatr. 2008 Jun;66(2A):216-20. PubMed PMID: 18545786.

9: Franchi AM, Di Girolamo G, De los Santos AR, Marti ML, Gimeno MA. Ex vivo effects of lysine clonixinate on cyclooxygenases in rat lung and stomach preparations. Inflammopharmacology. 1999;7(4):401-11. PubMed PMID: 17657442.

10: Krymchantowski AV, Peixoto P, Higashi R, Silva A Jr, Schutz V. Lysine clonixinate vs naproxen sodium for the acute treatment of migraine: a double-blind, randomized, crossover study. MedGenMed. 2005 Dec 14;7(4):69. PubMed PMID: 16614691; PubMed Central PMCID: PMC1681714.

11: Krymchantowski AV, Silva MT. Intravenous lysine clonixinate for the acute treatment of severe migraine attacks: a double-blind, randomized, placebo-controlled study. Curr Ther Res Clin Exp. 2003 Sep;64(8):505-13. doi: 10.1016/j.curtheres.2003.08.008. PubMed PMID: 24944400; PubMed Central PMCID: PMC4053037.

12: Di Girolamo G, Farina M, Riberio ML, Ogando D, Aisemberg J, de los Santos AR, Martí ML, Franchi AM. Effects of cyclooxygenase inhibitor pretreatment on nitric oxide production, nNOS and iNOS expression in rat cerebellum. Br J Pharmacol. 2003 Jul;139(6):1164-70. Erratum in: Br J Pharmacol. 2004 Apr;141(7):1234. PubMed PMID: 12871835; PubMed Central PMCID: PMC1573931.

13: Lee JM, Park KM, Lim SJ, Lee MK, Kim CK. Microemulsion formulation of clonixic acid: solubility enhancement and pain reduction. J Pharm Pharmacol. 2002 Jan;54(1):43-9. PubMed PMID: 11829128.

14: Pineros I, Ballesteros P, Lastres JL. Extraction and LC determination of lysine clonixinate salt in water/oil microemulsions. J Pharm Biomed Anal. 2002 Feb 1;27(5):747-54. PubMed PMID: 11814716.

15: Russmann S, Dilger K, Trenk D, Nagyivanyi P, Jähnchen E. Effect of lysine clonixinate on the pharmacokinetics and anticoagulant activity of phenprocoumon. Arzneimittelforschung. 2001 Nov;51(11):891-5. PubMed PMID: 11765590.

16: Di Girolamo G, Franchi A, De Los Santos AR, Martí ML, Farina M, Fernández de Gimeno MA. [Effect of nonsteroidal antiinflammatory drugs on colonic lipoxygenase and cyclooxygenase activities from patients with colonic neoplasia]. Medicina (B Aires). 2001;61(5 Pt 1):566-72. Spanish. PubMed PMID: 11721323.

17: de los Santos AR, Zmijanovich R, Pérez Macri S, Martí ML, Di Girolamo G. Antispasmodic/analgesic associations in primary dysmenorrhea double-blind crossover placebo-controlled clinical trial. Int J Clin Pharmacol Res. 2001;21(1):21-9. PubMed PMID: 11708572.

18: Errasti AE, Rey-Ares V, Daray FM, Rogines-Velo MP, Sardi SP, Paz C, Podestá EJ, Rothlin RP. Human umbilical vein: involvement of cyclooxygenase-2 pathway in bradykinin B1 receptor-sensitized responses. Naunyn Schmiedebergs Arch Pharmacol. 2001 Aug;364(2):149-56. PubMed PMID: 11534854.

19: Kramer EH, Sassetti B, Kaminker AJ, De Los Santos AR, Martí ML, Di Girolamo G. [Effects of lysine clonixinate on platelet function. Comparison with other non-steroidal anti-inflammatory agents]. Medicina (B Aires). 2001;61(3):301-7. Spanish. PubMed PMID: 11474878.

20: Krymchantowski AV, Barbosa JS, Cheim C, Alves LA. Oral lysine clonixinate in the acute treatment of migraine: a double-blind placebo-controlled study. Arq Neuropsiquiatr. 2001 Mar;59(1):46-9. PubMed PMID: 11299430.